1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride
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Overview
Description
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzene ring substituted with aminoethyl, benzyl, and nitro groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of benzene to introduce the nitro group, followed by the introduction of the benzyl and aminoethyl groups through substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The benzyl and aminoethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield various amines, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl and benzyl groups can interact with enzymes and receptors, modulating their activity. The nitro group may also play a role in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl): Shares the aminoethyl group but lacks the benzyl and nitro groups.
Tris(2-aminoethyl)amine: Contains multiple aminoethyl groups but no benzyl or nitro groups.
Uniqueness
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride is unique due to its combination of aminoethyl, benzyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
1-N-(2-aminoethyl)-3-N-benzyl-4-nitrobenzene-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2.ClH/c16-8-9-17-13-6-7-15(19(20)21)14(10-13)18-11-12-4-2-1-3-5-12;/h1-7,10,17-18H,8-9,11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYNJJVOBUZEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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